Cas no 304864-47-9 (N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide)

N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide
- Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-
- (1R,3R,5S)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)adamantane-1-carboxamide
- AKOS000540276
- 304864-47-9
- N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-ADAMANTANECARBOXAMIDE
- N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE
- Oprea1_097683
- CHEMBL1490362
- MLS002535856
- N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
- Adamantane-1-carboxylic acid [4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-amide
- EU-0001086
- MLS000068581
- SR-01000396579
- NSC-717488
- SMR000122933
- NSC717488
- SR-01000396579-1
- Oprea1_186426
- HMS2359C19
- F0036-0834
-
- インチ: 1S/C22H26N4O3S/c1-14-6-7-23-21(24-14)26-30(28,29)19-4-2-18(3-5-19)25-20(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17H,8-13H2,1H3,(H,25,27)(H,23,24,26)
- InChIKey: ZTYRTERFXYSEDL-UHFFFAOYSA-N
- ほほえんだ: C12(C(NC3=CC=C(S(NC4=NC=CC(C)=N4)(=O)=O)C=C3)=O)CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 426.17256188g/mol
- どういたいしつりょう: 426.17256188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- 密度みつど: 1.400±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.70±0.10(Predicted)
N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0036-0834-15mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-3mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-10mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-20mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-4mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-5μmol |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-2mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-20μmol |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-5mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0036-0834-30mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide |
304864-47-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamideに関する追加情報
Introduction to N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide (CAS No. 304864-47-9)
N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 304864-47-9, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest.
The molecular structure of this compound features a adamantane core, which is known for its remarkable stability and rigidity, combined with a sulfamoylphenyl group and a 4-methylpyrimidin-2-yl moiety. This intricate arrangement not only contributes to the compound's distinct physicochemical properties but also opens up diverse possibilities for its application in drug development and medicinal chemistry.
In recent years, the pharmaceutical industry has seen a surge in the exploration of novel heterocyclic compounds, particularly those incorporating pyrimidine derivatives. The presence of the 4-methylpyrimidin-2-yl group in N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide suggests potential interactions with biological targets such as enzymes and receptors, which are critical for therapeutic intervention.
One of the most compelling aspects of this compound is its potential as a lead compound in the development of new drugs. The combination of the adamantane scaffold and the sulfamoylphenyl group provides a unique framework that can be modified to enhance binding affinity and selectivity towards specific biological targets. This flexibility has made it an attractive candidate for further exploration in drug discovery programs.
Recent studies have highlighted the importance of molecular rigidity in enhancing drug efficacy. The adamantane core, with its tetrahedral geometry, contributes to the overall stability of the molecule, which can be advantageous in maintaining structural integrity during metabolic processes. This stability is further complemented by the presence of polar functional groups such as the sulfamoyl group, which can facilitate interactions with polar biological targets.
The sulfamoylphenyl group is particularly noteworthy due to its ability to engage in multiple types of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. These interactions are crucial for achieving high affinity and selectivity in drug-target binding. Moreover, the sulfamoyl group can also serve as a site for further chemical modification, allowing for the creation of analogs with tailored properties.
Advances in computational chemistry have enabled researchers to predict and optimize the properties of complex molecules like N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide with greater precision. Molecular modeling studies have shown that this compound has the potential to interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal catalysis and asymmetric synthesis has been instrumental in achieving the desired molecular architecture.
In conclusion, N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}adamantane-1-carboxamide (CAS No. 304864-47-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its ability to interact with biological targets, make it an attractive candidate for further development. As research in this field continues to evolve, it is likely that compounds like this will play an increasingly important role in the discovery and development of new therapeutic agents.
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